An In-Depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a "biologically privileged" five-membered N-heteroaromatic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. The incorporation of a formyl group at the 4-position, as seen in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a reactive handle for extensive chemical modifications, making it a valuable intermediate in the synthesis of a wide array of functionalized molecules.[2][3] This versatility has established pyrazole-4-carbaldehydes as crucial precursors in the development of anti-inflammatory, analgesic, and antimicrobial agents, as well as advanced materials.[4][5][6]
Physicochemical and Structural Properties
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a solid, typically appearing as white to light yellow crystals.[7] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [8] |
| Molecular Weight | 186.21 g/mol | [8] |
| IUPAC Name | 3-methyl-1-phenylpyrazole-4-carbaldehyde | [8] |
| CAS Number | 21487-48-9 | [8] |
| Melting Point | 105°C | [7] |
| Boiling Point | 356.4±30.0 °C (Predicted) | [7] |
| Density | 1.13±0.1 g/cm³ (Predicted) | [7] |
The molecular structure consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen), and a carbaldehyde (formyl) group at the 4-position.
Caption: Molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[3][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Reaction Precursors and Mechanism
The synthesis typically starts from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The Vilsmeier reagent, a halomethyleniminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9] The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10]
Caption: Simplified workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The following is a representative, detailed protocol for the synthesis of the title compound.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate or sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.
-
Once the addition of POCl₃ is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition of the pyrazolone, remove the ice bath and allow the reaction mixture to stir at room temperature. Then, heat the mixture in an oil bath at 60-80 °C for several hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization
The structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). A singlet for the methyl group (CH₃) protons will appear in the upfield region (around 2.5 ppm). The aromatic protons of the phenyl group will resonate in the aromatic region (7-8 ppm), and a singlet for the pyrazole ring proton at the 5-position will also be present.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around 180-190 ppm). Signals for the carbons of the pyrazole and phenyl rings, as well as the methyl carbon, will also be observed in their respective expected regions.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the rings, will also be present.
Chemical Reactivity: A Versatile Synthetic Intermediate
The aldehyde functionality of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is the primary site of its reactivity, allowing for a variety of chemical transformations.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (aldimines), which are themselves valuable intermediates for the synthesis of more complex heterocyclic systems.[12] It can also participate in aldol-type condensation reactions with compounds containing active methylene groups.[13]
Oxidation
The aldehyde group can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[13] This provides a route to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, another important synthetic precursor.
Caption: Key reactions of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Applications in Drug Discovery and Materials Science
The versatility of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde makes it a highly sought-after intermediate in several fields.
-
Pharmaceutical Development: It serves as a key building block for the synthesis of a wide range of compounds with potential therapeutic activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][6][12] The pyrazole scaffold is a common feature in many marketed drugs, and this aldehyde allows for the systematic exploration of structure-activity relationships.
-
Agrochemicals: Derivatives of this compound are used in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[5]
-
Materials Science: The pyrazole core and its derivatives are being investigated for their potential in creating novel materials with specific electronic and optical properties, with applications in the development of sensors and organic light-emitting diodes (OLEDs).[2][5]
Safety and Handling
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is associated with certain hazards and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a fundamentally important heterocyclic compound with a rich and versatile chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its formyl group make it an invaluable tool for chemists in both academic and industrial settings. Its role as a precursor to a multitude of biologically active molecules and functional materials ensures its continued relevance in the advancement of science and technology.
References
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-18.
-
PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]
-
MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Kumar, H., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Li, S., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14699–14709.
- Patil, P. B., & Patil, S. L. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical Studies, 3(3), 01-11.
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Brazilian Chemical Society, 23(2), 195-217.
- Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646.
- Holzer, W., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Kumar, B. S., et al. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 4(1), 246-252.
- Salas, C. O., et al. (2021).
-
ChemBK. (2024). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
- Shetty, M. S., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5042.
- Gürsoy-Kol, Ö., & Ayaz, F. A. (2018).
-
ResearchGate. (2024). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
- Google Patents. (2016). CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jocpr.com [jocpr.com]
- 11. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
